Ethyl 1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-methyl-1H-indole-3-carboxylate: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Heterocyclization: This method involves the use of palladium catalysts to facilitate the intramolecular oxidative coupling of anilines, leading to the formation of indole derivatives.
Microwave-Assisted Synthesis: This approach uses microwave irradiation to accelerate the reaction between 2-iodoaniline and ethyl acetoacetate sodium salt in the presence of copper iodide, resulting in the formation of ethyl 1-methyl-1H-indole-3-carboxylate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Ethyl 1-methyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Ethyl 1-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: A product of Fischer indole synthesis with unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
I
Biological Activity
Ethyl 1-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anticancer, and antimicrobial effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound is classified as an indole derivative, characterized by the following chemical structure:
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- CAS Number : 11898965
The compound features an ethyl ester group attached to the indole ring, which is crucial for its biological activity.
Antiviral Activity
Research has demonstrated that this compound exhibits antiviral properties. A study conducted by Sellitto et al. (2024) highlighted its effectiveness against Huh-7.5 cells, showing a significant reduction in viral replication. The compound's mechanism involves inhibiting viral enzymes critical for replication, suggesting potential as a therapeutic agent for viral infections .
Anticancer Properties
The anticancer activity of this compound has been explored in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound interacts with cellular targets that regulate cell proliferation and survival, leading to reduced viability in cancerous cells .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15.2 | Induction of apoptosis |
MDA-MB-231 (Breast) | 12.8 | Inhibition of cell proliferation |
HeLa (Cervical) | 10.5 | Modulation of apoptotic pathways |
Antimicrobial Effects
This compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness as an antimicrobial agent .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit enzymes involved in key metabolic pathways, thereby affecting cellular functions related to growth and replication. For instance, its antiviral action may involve the inhibition of polymerases or proteases essential for viral life cycles .
Case Studies and Research Findings
Several case studies have underscored the potential applications of this compound in drug development:
- Antiviral Study : A recent investigation demonstrated that the compound significantly reduced viral load in infected cell cultures, indicating its potential for further development as an antiviral drug .
- Cancer Research : In vitro studies revealed that treatment with this compound led to increased apoptosis markers in breast and lung cancer cells, suggesting a promising avenue for cancer therapy .
- Antimicrobial Trials : Laboratory tests confirmed the compound's efficacy against resistant bacterial strains, highlighting its potential role in combating antibiotic resistance .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 1-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
IBJWUHMVFHWYQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
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